Aziridinedione
CAS No.: 598-60-7
Cat. No.: VC8368318
Molecular Formula: C2HNO2
Molecular Weight: 71.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 598-60-7 |
|---|---|
| Molecular Formula | C2HNO2 |
| Molecular Weight | 71.03 g/mol |
| IUPAC Name | aziridine-2,3-dione |
| Standard InChI | InChI=1S/C2HNO2/c4-1-2(5)3-1/h(H,3,4,5) |
| Standard InChI Key | MEVHTHLQPUQANE-UHFFFAOYSA-N |
| SMILES | C1(=O)C(=O)N1 |
| Canonical SMILES | C1(=O)C(=O)N1 |
Introduction
Chemical Structure and Nomenclature
Aziridinedione’s core structure consists of an aziridine ring—a three-membered heterocycle with one nitrogen atom—fused with two ketone groups at the 2- and 3-positions . This arrangement confers significant ring strain, contributing to the compound’s reactivity and instability. The systematic name, 2,3-aziridinedione, reflects the positions of the ketone functionalities, while the alternative name oxalimide underscores its relationship to oxalic acid, from which it can theoretically be derived via cyclization . The compound’s molecular geometry has been confirmed through spectroscopic methods, including infrared (IR) spectroscopy, which reveals a characteristic absorption band at 1954 cm attributed to the carbonyl stretching vibrations .
Physicochemical Properties and Stability
Aziridinedione’s instability is a defining characteristic, necessitating low-temperature handling and inert atmospheric conditions. The compound decomposes upon heating, producing carbon monoxide () and isocyanates () . This decomposition pathway is exploited in synthetic chemistry to generate reactive intermediates for polymer and pharmaceutical applications. Spectroscopic data, particularly IR and nuclear magnetic resonance (NMR), have been instrumental in characterizing aziridinedione and its derivatives. For instance, the IR absorption at 1954 cm provides a diagnostic tool for identifying the presence of the aziridinedione framework .
| Property | Value | Reference |
|---|---|---|
| Molecular formula | ||
| IR absorption (carbonyl) | 1954 cm | |
| Stability | Decomposes above -50°C | |
| Common derivatives | Methyl-, phenyl-, isopropyl- |
Derivatives and Synthetic Applications
The reactivity of aziridinedione has led to the development of numerous derivatives, many of which exhibit enhanced stability or novel chemical properties. Substitutions at the nitrogen or carbon positions of the aziridine ring are common strategies for modifying the compound’s behavior. For example:
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Methylaziridine-2,3-dione: Synthesized via UV irradiation of 4-methyl-1,2,4-triazolinedione, this derivative retains the core aziridinedione structure but incorporates a methyl group, altering its electronic and steric profile .
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Phenylaziridine-2,3-dione: Introducing a phenyl group enhances the compound’s aromatic character, though it remains thermally labile and decomposes to phenyl isocyanate and CO under mild heating .
These derivatives are primarily used as intermediates in organic synthesis. For instance, the photolysis of diphenylmaleylimide ozonide at 77 K in a potassium bromide matrix produces aziridinedione derivatives with isopropyl or phenylethyl substituents . Such compounds are invaluable in studying strain-driven reactions and cycloaddition processes.
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